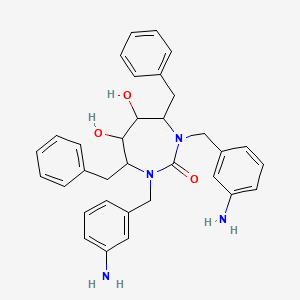
Mozenavir (stereochemistry undefined)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It acts as an HIV protease inhibitor, binding to this target with high affinity . Despite promising results in early testing, Mozenavir was unsuccessful in human clinical trials. studies continue into related derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mozenavir involves the preparation of cyclic urea-based human immunodeficiency virus type-1 protease inhibitors. The process includes the substitution of P1/P1’ residues . The detailed synthetic route and reaction conditions are documented in various medicinal chemistry journals .
Industrial Production Methods
Industrial production methods for Mozenavir are not extensively documented due to its investigational status. the synthesis generally follows standard pharmaceutical manufacturing practices, including large-scale synthesis, purification, and quality control processes.
Analyse Chemischer Reaktionen
Types of Reactions
Mozenavir undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving Mozenavir include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from the reactions involving Mozenavir are typically derivatives that retain the core structure of the compound while introducing modifications to enhance its antiviral activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying protease inhibitors.
Biology: Investigated for its interactions with viral proteins and its potential to inhibit viral replication.
Medicine: Explored as a treatment for HIV/AIDS and other viral infections, including SARS-CoV-2.
Wirkmechanismus
Mozenavir exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the protease, Mozenavir prevents the cleavage of the Gag-Pol polyprotein, thereby inhibiting viral replication . The molecular targets and pathways involved include the HIV protease enzyme and related viral proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ritonavir: Another HIV protease inhibitor with a similar mechanism of action.
Indinavir: An HIV protease inhibitor used in combination therapy for HIV/AIDS.
Saquinavir: One of the first HIV protease inhibitors developed.
Uniqueness of Mozenavir
Mozenavir is unique due to its high affinity for the HIV protease enzyme and its specific binding interactions. Despite its failure in clinical trials, it serves as a valuable model for studying protease inhibitors and developing new antiviral agents .
Eigenschaften
CAS-Nummer |
257295-75-3 |
|---|---|
Molekularformel |
C33H36N4O3 |
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2 |
InChI-Schlüssel |
KYRSNWPSSXSNEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)
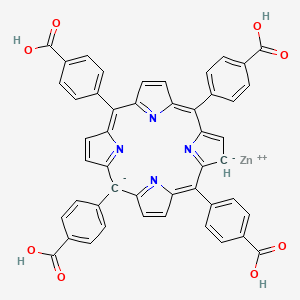
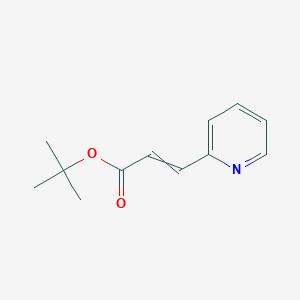
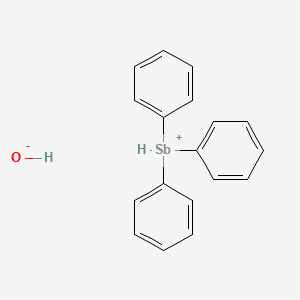
![4-(4-{4-[5-(Trifluoromethyl)-2-pyridinyl]benzyl}piperazino)benzenecarbonitrile](/img/structure/B12509344.png)

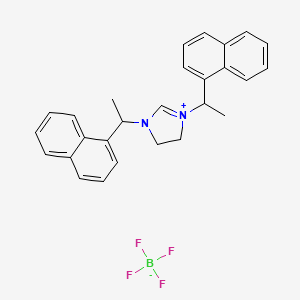
![Butyl({[4-({4-[2-(4-{4-[(butyldimethylammonio)methyl]benzamido}phenyl)ethenyl]phenyl}carbamoyl)phenyl]methyl})dimethylazanium dichloride](/img/structure/B12509369.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509370.png)
![2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B12509380.png)
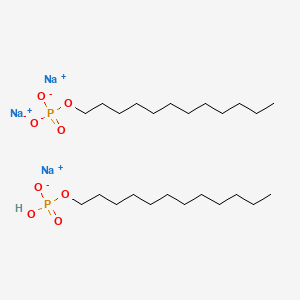
![N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12509382.png)
![4,5,5-triphenyl-2-[2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole](/img/structure/B12509387.png)
![{4-[(tert-butoxycarbonyl)oxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}acetic acid](/img/structure/B12509390.png)
